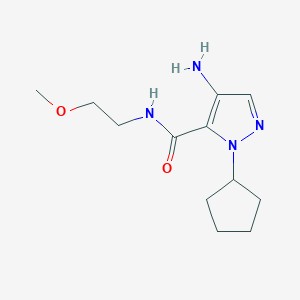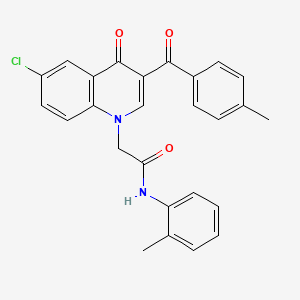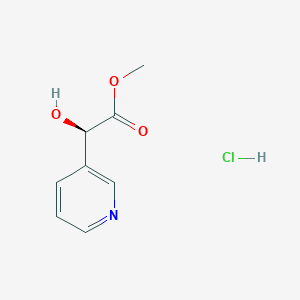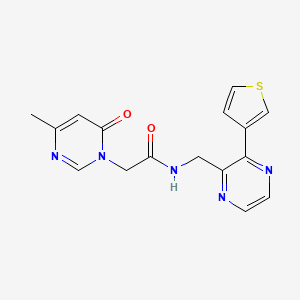
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide, also known as CYCLOPS, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves the modulation of ion channels and the inhibition of specific enzymes involved in cell division. 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been found to bind to specific sites on these targets, altering their activity and ultimately leading to the desired effects. The unique mechanism of action of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide makes it a promising compound for the development of new drugs with fewer side effects.
Biochemical and Physiological Effects
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. In neuroscience, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of ion channels, leading to changes in neuronal signaling. In cancer research, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has also been found to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs with fewer side effects. 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has also been found to have high potency, making it suitable for use in small quantities. However, one of the limitations of using 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in scientific research. One potential direction is the development of new drugs for neurological disorders such as epilepsy and chronic pain. Another potential direction is the development of new cancer therapies that target specific enzymes involved in cell division. Additionally, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide could be used in the development of new anti-inflammatory drugs. Further research is needed to fully understand the potential applications of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in scientific research.
Méthodes De Synthèse
The synthesis of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 5-chloro-1-cyclopentyl-1H-pyrazole-4-carboxamide with sodium methoxide and 2-methoxyethylamine. The resulting product is then purified through a series of chromatography techniques to obtain the final compound. The synthesis of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been found to have potential applications in various areas of scientific research, including neuroscience, cancer research, and drug development. In neuroscience, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of ion channels, which are important for neuronal signaling. This makes 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide a potential candidate for the development of new drugs for neurological disorders such as epilepsy and chronic pain. In cancer research, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. This makes 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-amino-2-cyclopentyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-18-7-6-14-12(17)11-10(13)8-15-16(11)9-4-2-3-5-9/h8-9H,2-7,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVVISEERLDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=NN1C2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2839600.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2839602.png)




![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2839613.png)


![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2839617.png)
![methyl 3-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2839618.png)
![5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide](/img/structure/B2839619.png)
![(1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2839620.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)